

SR59230A hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: SR59230A hydrochloride

Cat. No.: B10768395

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SR59230A Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR59230A hydrochloride is a potent and selective antagonist of the β 3-adrenergic receptor (β 3-AR), a member of the G protein-coupled receptor (GPCR) family. Predominantly expressed in adipose tissue, the β 3-AR plays a crucial role in the regulation of lipolysis and thermogenesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **SR59230A hydrochloride**. Detailed signaling pathways, including both canonical and non-canonical cascades, are elucidated through diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Properties

SR59230A hydrochloride is chemically known as (2S)-1-(2-ethylphenoxy)-3-[[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol hydrochloride.^{[1][2]} Its structure is characterized by a propanolamine side chain attached to an ethylphenoxy group and a tetrahydronaphthalenylamine moiety.

Table 1: Chemical and Physical Properties of **SR59230A Hydrochloride**

Property	Value	Reference
Chemical Name	(2S)-1-(2-ethylphenoxy)-3- {[(1S)-1,2,3,4- tetrahydronaphthalen-1- yl]amino}propan-2-ol; hydrochloride	[1]
Molecular Formula	C ₂₁ H ₂₈ ClNO ₂	[1][2]
Molecular Weight	361.91 g/mol	[1]
CAS Number	1135278-41-9	[1]
Appearance	Solid Powder	[1]
Purity	≥98% (HPLC)	[1]
Solubility	DMSO: 250 mg/mL (690.78 mM) (with ultrasonic), H ₂ O: 2.5 mg/mL (6.91 mM) (with ultrasonic)	[1]
SMILES	Cl.CCC1=CC=CC=C1OC-- INVALID-LINK-- CN[C@H]1CCCC2C=CC=CC= 21	[1]
InChI Key	SHUCXUIOEAAJJL- MKSBGGEFSA-N	[1]

Pharmacological Properties

SR59230A hydrochloride is a potent and selective antagonist of the β 3-adrenergic receptor. Its selectivity for the β 3-AR over β 1- and β 2-AR subtypes makes it a valuable tool for studying the physiological and pathological roles of the β 3-AR.

Table 2: Pharmacological Data for **SR59230A Hydrochloride**

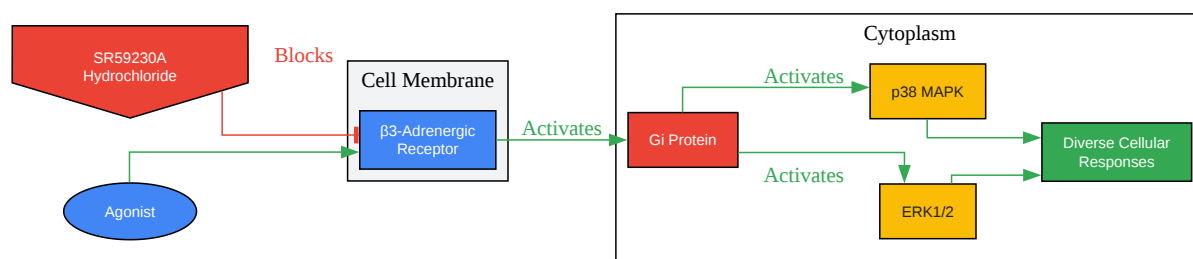
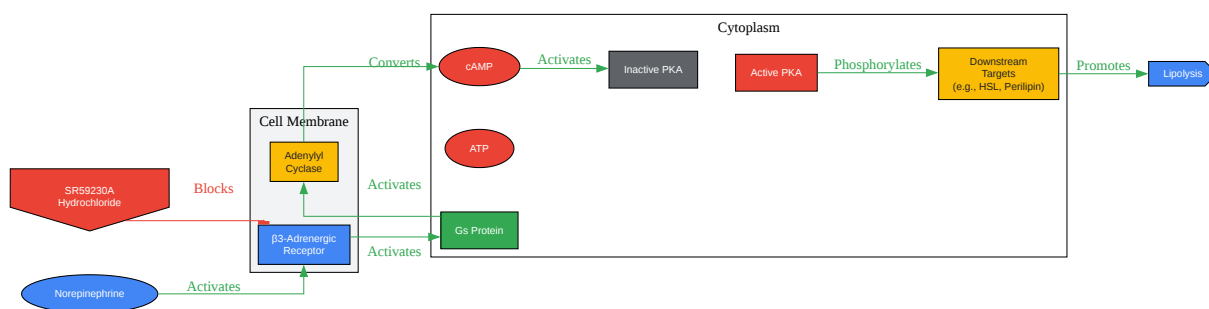
Parameter	Value	Species	Reference
IC ₅₀ (β3-AR)	40 nM	[1]	
IC ₅₀ (β1-AR)	408 nM	[1]	
IC ₅₀ (β2-AR)	648 nM	[1]	
In Vivo Activity	Orally active	[1]	

Signaling Pathways

As an antagonist, **SR59230A hydrochloride** blocks the downstream signaling cascades initiated by the activation of the β3-adrenergic receptor by its endogenous agonists, such as norepinephrine.

Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway of the β3-AR involves its coupling to a stimulatory G protein (Gs). This initiates a cascade of events leading to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate physiological responses.



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